molecular formula C19H16O5 B562546 7-Hydroxywarfarin CAS No. 17834-03-6

7-Hydroxywarfarin

カタログ番号: B562546
CAS番号: 17834-03-6
分子量: 324.332
InChIキー: SKFYEJMLNMTTJA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Hydroxywarfarin is a hydroxycoumarin . It is a metabolite of Warfarin, a commonly prescribed anticoagulant . It can be used for the metabolic assays of (S)-warfarin .


Synthesis Analysis

The synthesis of this compound involves the metabolism of Warfarin, specifically (S)-Warfarin. This process is primarily carried out by the enzyme CYP2C9, forming S-7-Hydroxywarfarin . Additionally, a study has shown that hydroxywarfarins, including this compound, undergo reduction, possibly impacting their pharmacological activity and elimination .


Molecular Structure Analysis

The molecular formula of this compound is C19H16O5 . The molecular weight is 324.3 g/mol . The IUPAC name is 4,7-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been found that hydroxywarfarins undergo reduction, which could impact their pharmacological activity and elimination . In particular, the location of the hydroxyl group significantly impacts reduction selectivity among the hydroxywarfarins .

科学的研究の応用

  • Probing Cytochrome P450 Isoenzyme Activities : 7-Hydroxywarfarin is used to investigate the activities of cytochrome P450 isoenzymes. A study developed a method to detect S-warfarin, R-warfarin, S-7-hydroxywarfarin, and R-7-hydroxywarfarin in human plasma, aiding in understanding warfarin metabolism and potential drug interactions (Zuo et al., 2010).

  • Correlation with Warfarin Dosing : Another study highlighted that in patients on long-term warfarin therapy, the ratio of INR (International Normalized Ratio) to plasma this compound concentration correlates well with warfarin requirements, contributing to understanding dosage variations among individuals (Kulkarni et al., 2008).

  • Impact of Clinical and Genetic Factors on Warfarin Metabolites : Research has shown that both clinical and genetic factors affect warfarin metabolites, including this compound, in patients following cardiac valve implantation. This study contributes to personalized medicine approaches in anticoagulation therapy (Bryk et al., 2015).

  • Role of CYP2C9 in Warfarin Metabolism : A study identified CYP2C9 as a key enzyme in the metabolism of S-warfarin to 7-S-hydroxywarfarin, thus playing a significant role in the etiology of warfarin-drug interactions (Rettie et al., 1992).

  • Metabolism by CYP2C19 : CYP2C19 has been shown to metabolize R- and S-warfarin to this compound, suggesting a potential impact on warfarin metabolism in patients, especially when CYP2C9 activity is compromised (Kim et al., 2013).

  • Glucuronidation of Hydroxywarfarin : A study explored the glucuronidation of this compound by UDP-glucuronosyltransferases in human liver microsomes, providing insights into the pathways for inactivating and eliminating warfarin (Pugh et al., 2014).

作用機序

Target of Action

7-Hydroxywarfarin is a metabolite of warfarin, a widely used anticoagulant . The primary target of this compound, like warfarin, is Vitamin K Epoxide Reductase (VKOR) . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the activation of several clotting factors .

Mode of Action

This compound, as a metabolite of warfarin, acts as a Vitamin K antagonist . It inhibits the action of VKOR, preventing the reduction of vitamin K epoxide to its active form, vitamin KH2 . Vitamin KH2 is a necessary cofactor for the γ-carboxylation of coagulation factors VII, IX, X, and thrombin . By inhibiting VKOR, this compound disrupts the vitamin K cycle, reducing the activation of these clotting factors and thereby exerting an anticoagulant effect .

Biochemical Pathways

The formation of this compound is a part of the metabolic pathways of warfarin . Cytochromes P450, particularly CYP2C9, play a major role in oxidizing S-warfarin to this compound . This metabolic process is both stereo- and regio-selective . The location of the hydroxyl group significantly impacts the reduction selectivity among the hydroxywarfarins .

Pharmacokinetics

The pharmacokinetics of this compound are closely tied to its parent compound, warfarin . S-warfarin is primarily metabolized by CYP2C9 to form S-7-Hydroxywarfarin, the major metabolite observed in human plasma . Minor pathways involve other cytochrome P450 enzymes to form other hydroxywarfarin metabolites . The rate of biotransformation of warfarin to this compound is influenced by genetic variation within a chromosomal region encoding cytochrome P450 2C (Cyp2c) enzymes .

Result of Action

The result of this compound’s action is a reduction in the activation of several clotting factors, leading to an anticoagulant effect . This can prevent the formation of blood clots, making this compound (and warfarin) valuable in the treatment of conditions like venous thromboembolism and pulmonary embolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its metabolism. For example, tolbutamide, a Cyp2c isoform-specific substrate, can inhibit the rate-limiting step in the biotransformation of warfarin to this compound . Additionally, genetic factors can influence the action of this compound. Variations in the genes encoding for CYP2C9 can affect the rate at which S-warfarin is metabolized to this compound .

Safety and Hazards

When handling 7-Hydroxywarfarin, it is advised to avoid breathing mist, gas or vapours, and avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

将来の方向性

There is ongoing research into the pharmacogenetics of Warfarin and its metabolites, including 7-Hydroxywarfarin. Large studies are being conducted to better understand the interindividual variation in Warfarin dose requirements . The results of these studies will likely increase the capacity to accurately predict Warfarin dose, which could lead to more personalized and effective anticoagulant therapy .

生化学分析

Biochemical Properties

7-Hydroxywarfarin interacts with various enzymes, proteins, and other biomolecules. It is a product of the metabolic activity of the cytochrome P450 enzyme CYP2C9 . The formation of this compound from S-warfarin by CYP2C9 is a key step in the metabolic pathway of warfarin .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It is a product of the metabolic activity of the enzyme CYP2C9

Metabolic Pathways

This compound is involved in the metabolic pathways of warfarin. It is primarily formed by the action of the enzyme CYP2C9 on S-warfarin . This indicates that this compound is part of the broader metabolic pathway of warfarin in the body.

特性

IUPAC Name

4,7-dihydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11(20)9-15(12-5-3-2-4-6-12)17-18(22)14-8-7-13(21)10-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFYEJMLNMTTJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10939074
Record name 2,7-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17834-03-6
Record name 7-Hydroxywarfarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17834-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxywarfarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017834036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Dihydroxy-3-(3-oxo-1-phenylbutyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxywarfarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-HYDROXYWARFARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B92SFW09LJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How is 7-hydroxywarfarin formed in the body?

A1: this compound is primarily formed through the metabolic action of the cytochrome P450 enzyme CYP2C9 on S-warfarin, the more potent enantiomer of the racemic drug warfarin. [, , , ]

Q2: Are there genetic variations that affect the metabolism of warfarin to this compound?

A2: Yes, mutations in the CYP2C9 gene can lead to variations in enzyme activity, impacting the rate of this compound formation. Notably, CYP2C92 and CYP2C93 variants exhibit decreased enzymatic activity, potentially leading to higher S-warfarin levels and increased bleeding risk. [, , , , , , , , , ]

Q3: Does this compound undergo further metabolism?

A3: Yes, this compound can be further metabolized by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, into glucuronide conjugates. These conjugates are more water-soluble and are readily excreted in the urine. [, , , ]

Q4: What are the primary routes of elimination for this compound?

A4: this compound is primarily eliminated through urine, predominantly as glucuronide conjugates. [, ]

Q5: Can other drugs affect the metabolism of warfarin to this compound?

A5: Yes, many drugs can interact with CYP2C9, either inhibiting or inducing its activity. This can significantly impact the formation of this compound and consequently, the anticoagulant effect of warfarin. [, , , , , , ]

Q6: Is 7-hydroxylation stereoselective for warfarin enantiomers?

A6: Yes, the formation of this compound is stereoselective for S-warfarin. [, , , , ]

Q7: What is the role of the hydroxyl group in the pharmacological activity of this compound?

A7: The hydroxyl group significantly influences the binding affinity of this compound to its target, vitamin K epoxide reductase, and its overall anticoagulant activity. [, ]

Q8: What analytical techniques are used to measure warfarin and this compound levels?

A8: Several methods are available for quantifying warfarin and its metabolites, including high-performance liquid chromatography (HPLC) coupled with ultraviolet detection (UV) or mass spectrometry (MS/MS). These methods offer high sensitivity and selectivity, enabling accurate measurement of these compounds in biological samples. [, , , ]

Q9: How are the analytical methods for warfarin and this compound validated?

A9: Validation of these methods typically involves assessing parameters like accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ), ensuring the reliability and reproducibility of the results. []

Q10: Does this compound possess anticoagulant activity?

A10: While this compound is considerably less potent than S-warfarin, studies suggest it may still possess some anticoagulant activity, particularly at higher concentrations. [, ]

Q11: How does monitoring this compound levels contribute to personalized warfarin therapy?

A11: Measuring both warfarin and this compound levels can provide valuable insights into an individual's metabolic capacity and help tailor warfarin doses more effectively, minimizing the risk of adverse events like bleeding. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。